Lys-Arg
Overview
Description
Lysine-Arginine (Lys-Arg) is a dipeptide composed of the amino acids lysine and arginine. Both lysine and arginine are essential amino acids, meaning they must be obtained through the diet as the human body cannot synthesize them. Lysine is known for its role in protein synthesis, enzyme function, and calcium absorption, while arginine is involved in the urea cycle, nitric oxide synthesis, and immune function. The combination of these two amino acids in a dipeptide form can have unique biochemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lysine-arginine dipeptide can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The carboxyl group of lysine is attached to the resin.
Deprotection: The protecting group on the amino group of lysine is removed.
Coupling: The carboxyl group of arginine is activated and coupled to the free amino group of lysine.
Cleavage: The dipeptide is cleaved from the resin and deprotected to yield the free lysine-arginine dipeptide.
Industrial Production Methods
Industrial production of lysine-arginine dipeptide can involve fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce lysine and arginine, which are then chemically or enzymatically linked to form the dipeptide. The process involves:
Fermentation: Microorganisms are cultured in bioreactors under controlled conditions to produce high yields of lysine and arginine.
Purification: The amino acids are extracted and purified from the fermentation broth.
Coupling: The purified amino acids are chemically or enzymatically coupled to form the dipeptide.
Final Purification: The dipeptide is purified to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Lysine-arginine dipeptide can undergo various chemical reactions, including:
Oxidation: The guanidino group of arginine can be oxidized to form nitric oxide and other reactive nitrogen species.
Reduction: The disulfide bonds in proteins containing lysine-arginine dipeptide can be reduced to free thiols.
Substitution: The amino groups of lysine and arginine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peroxynitrite can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used as reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides can be used for amino group modifications.
Major Products
Oxidation: Nitric oxide, citrulline, and other nitrogen oxides.
Reduction: Free thiols and reduced peptides.
Substitution: Modified peptides with various functional groups attached to the amino groups.
Scientific Research Applications
Lysine-arginine dipeptide has numerous applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, such as wound healing and immune modulation.
Industry: Utilized in the production of functional foods and nutraceuticals.
Mechanism of Action
The mechanism of action of lysine-arginine dipeptide involves its interaction with various molecular targets and pathways. For example:
Nitric Oxide Synthesis: Arginine is a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and immune response.
Protein Synthesis: Lysine is essential for protein synthesis and can enhance the incorporation of other amino acids into proteins.
Enzyme Modulation: The dipeptide can modulate the activity of enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Lysine-arginine dipeptide can be compared with other dipeptides such as lysine-histidine and arginine-histidine. These dipeptides share some similarities but also have unique properties:
Lysine-Histidine: Similar in that it contains lysine, but histidine has different chemical properties compared to arginine, such as its role in buffering and metal ion binding.
Arginine-Histidine: Similar in that it contains arginine, but histidine’s imidazole side chain provides different reactivity and interactions compared to lysine.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N6O3/c13-6-2-1-4-8(14)10(19)18-9(11(20)21)5-3-7-17-12(15)16/h8-9H,1-7,13-14H2,(H,18,19)(H,20,21)(H4,15,16,17)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBGTPKLVJEOBE-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567683 | |
Record name | L-Lysyl-N~5~-(diaminomethylidene)-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lysylarginine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028945 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
29586-66-1 | |
Record name | L-Lysyl-L-arginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029586661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Lysyl-N~5~-(diaminomethylidene)-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-LYSYL-L-ARGININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX25W9VLX3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Lysylarginine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028945 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the Lys-Arg motif in prohormone processing?
A1: The this compound motif serves as a recognition site for proprotein convertases (PCs), a family of enzymes responsible for cleaving precursor proteins into their mature, biologically active forms. [] In the regulated secretory pathway of neuroendocrine cells, PCs cleave prohormones at this compound sites, releasing active neuropeptides. [] This process is crucial for generating a diverse array of signaling molecules from a limited number of precursor proteins. [, , ]
Q2: Can you provide specific examples of proteins processed at this compound motifs?
A2: Certainly. Proinsulin, the precursor to insulin, undergoes cleavage at two this compound sites to yield mature insulin. [, ] Other notable examples include pro-opiomelanocortin (POMC), a precursor to hormones like adrenocorticotropic hormone (ACTH) and β-endorphin, and proglucagon, which gives rise to glucagon and glucagon-like peptides. [, ]
Q3: How specific are proprotein convertases in their recognition of this compound motifs?
A4: While PCs exhibit a preference for dibasic motifs, their specificity is not absolute. The amino acids flanking the this compound site, particularly at the P4 and P6 positions, significantly influence cleavage efficiency. [, ] For instance, a P4 Arg and a P6 Leu are highly favored by both PC1 and PC2, while a P6 Ile is preferred by PC2 over PC1. []
Q4: Can the activity of proprotein convertases be inhibited?
A5: Yes, PC activity can be modulated by various inhibitors, including synthetic peptides, peptidyl chloromethyl ketones, and modified α1-antitrypsins. [, , ] These inhibitors often mimic the substrate specificity of PCs, competing for binding at the active site. [, ] For example, the peptide Ac-Leu-Leu-Arg-Val-Lys-Arg-NH2 potently inhibits both PC1 and PC2. []
Q5: What is the significance of studying PC inhibitors?
A6: Given the crucial roles of PCs in processing proteins involved in various physiological and pathological processes, including hormone maturation, viral infectivity, and tumor progression, PC inhibitors hold potential as therapeutic agents. [, , ] By selectively targeting specific PC isoforms, researchers aim to develop treatments for a range of diseases. []
Q6: What is the molecular formula and weight of the this compound dipeptide?
A6: The molecular formula of this compound is C12H27N7O3. Its molecular weight is 317.4 g/mol.
Q7: Can computational methods be used to study this compound interactions?
A8: Absolutely. Molecular docking studies, for instance, can predict the binding affinity and interactions of this compound-containing peptides with PCs. [] These simulations provide valuable insights into the structural basis of substrate specificity and can guide the design of potent and selective PC inhibitors. [, ]
Q8: Are there other biological roles for this compound motifs besides prohormone processing?
A9: Yes, this compound sequences can be involved in other cellular processes. For example, the nuclear localization signal (NLS) of some proteins, which facilitates their transport into the nucleus, can contain this compound motifs. [] These motifs can interact with importin proteins, mediating nuclear import. []
Q9: How does research on this compound contribute to a broader understanding of biological systems?
A10: Investigating this compound motifs and their processing by PCs provides valuable insights into protein maturation, enzyme specificity, and cellular signaling pathways. [, ] This knowledge is essential for understanding diverse physiological processes and for developing therapeutic interventions targeting dysregulated proteolysis. [, ]
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